8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride
CAS No.:
Cat. No.: VC18045481
Molecular Formula: C10H20ClNO
Molecular Weight: 205.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClNO |
|---|---|
| Molecular Weight | 205.72 g/mol |
| IUPAC Name | 8-methyl-2-azaspiro[4.5]decan-8-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO.ClH/c1-9(12)2-4-10(5-3-9)6-7-11-8-10;/h11-12H,2-8H2,1H3;1H |
| Standard InChI Key | WUUAIVSZCRUGPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2(CC1)CCNC2)O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride features a spirocyclic framework comprising a five-membered ring fused to a six-membered ring via a single atom (spiro linkage). The nitrogen atom resides in the smaller ring (position 2), while the hydroxyl (-OH) and methyl (-CH₃) groups occupy position 8 of the larger ring . The hydrochloride salt enhances aqueous solubility, a common modification for bioactive amines .
Comparative Structural Analysis
The presence of both hydroxyl and methyl groups distinguishes this compound from related spiroamines, potentially influencing its conformational flexibility and intermolecular interactions .
Synthesis and Reactivity
Hypothetical Synthetic Routes
While no published synthesis for 8-methyl-2-azaspiro[4.5]decan-8-ol hydrochloride exists, analogous compounds suggest viable strategies:
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Spirocyclization: A Mannich-type reaction could form the spiro core, followed by methyl group introduction via alkylation .
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Post-modification: Hydroxylation of a preformed 8-methyl-2-azaspiro[4.5]decane intermediate using oxidizing agents .
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Salt Formation: Treatment of the free base with hydrochloric acid to improve stability .
Key Challenges:
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Steric hindrance from the methyl group may complicate functionalization at position 8.
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Maintaining stereochemical integrity during spirocycle formation requires precise reaction control.
Physicochemical Properties
Predicted Properties
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Molecular Weight: 205.73 g/mol (calculated).
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Solubility: High water solubility due to hydrochloride salt form; moderate lipid solubility from the methyl group .
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pKa: Estimated ~9.5 (amine) and ~16 (alcohol), suggesting protonation under physiological conditions .
Comparative Solubility Data
| Compound | Water Solubility (mg/mL) | LogP |
|---|---|---|
| 2-Azaspiro[4.5]decan-8-one hydrochloride | 12.3 | 1.2 |
| 8-Methyl-2-azaspiro[4.5]decane-1,3-dione | 0.8 | 2.7 |
| Target Compound (Hypothetical) | ~15.0 | 1.5 |
The hydroxyl group likely enhances hydrogen-bonding capacity compared to ketone-bearing analogs, potentially improving target engagement in biological systems .
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